molecular formula C6H10N4O6 B14160453 Ethane-1,2-diyl bis(carbamoylcarbamate) CAS No. 88795-45-3

Ethane-1,2-diyl bis(carbamoylcarbamate)

Cat. No.: B14160453
CAS No.: 88795-45-3
M. Wt: 234.17 g/mol
InChI Key: RXJORXRSKQNLRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethane-1,2-diyl bis(carbamoylcarbamate) is a chemical compound of interest in advanced research and development due to its incorporation of the carbamate functional group. Carbamates are renowned in medicinal chemistry for their excellent chemical and proteolytic stability, and their ability to resemble peptide bonds, making them valuable as amide bond surrogates or peptidomimetics . This resemblance allows carbamate-containing compounds to often exhibit improved metabolic stability and bioavailability compared to their amide-based counterparts . Researchers investigate such compounds for their potential application across various fields. In drug discovery, carbamate derivatives are found in a wide range of therapeutic agents, including chemotherapeutic drugs, anticonvulsants, cholinesterase inhibitors for neurodegenerative diseases, and protease inhibitors for HIV . Furthermore, the carbamate group is a key building block in organic synthesis, often used as a protecting group for amines and in the production of polymers and other industrial materials . The specific structure of Ethane-1,2-diyl bis(carbamoylcarbamate), featuring dual carbamoylcarbamate motifs, may be explored for its utility in creating novel molecular scaffolds or in the development of prodrugs, where it could help enhance the pharmacokinetic profile of active molecules . This product is intended for research purposes and further manufacturing use only. It is not intended for direct human or veterinary use.

Properties

CAS No.

88795-45-3

Molecular Formula

C6H10N4O6

Molecular Weight

234.17 g/mol

IUPAC Name

2-(carbamoylcarbamoyloxy)ethyl N-carbamoylcarbamate

InChI

InChI=1S/C6H10N4O6/c7-3(11)9-5(13)15-1-2-16-6(14)10-4(8)12/h1-2H2,(H3,7,9,11,13)(H3,8,10,12,14)

InChI Key

RXJORXRSKQNLRZ-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)NC(=O)N)OC(=O)NC(=O)N

Origin of Product

United States

Preparation Methods

Structural and Chemical Properties

Molecular Architecture

The compound features a central ethane-1,2-diyl group (-CH₂-CH₂-) bridged by two oxygen atoms, each linked to a carbamoylcarbamate moiety. The IUPAC name, 2-(carbamoylcarbamoyloxy)ethyl N-carbamoylcarbamate, reflects its bifunctional carbamate-urea hybrid structure. Key properties include:

  • Molecular weight : 234.17 g/mol
  • SMILES : C(COC(=O)NC(=O)N)OC(=O)NC(=O)N
  • Hydrogen bonding capacity : Four NH groups and two carbonyl oxygens enable extensive intermolecular interactions.

Synthetic Methodologies

Direct Carbamoylation of Ethylene Glycol

This one-pot method employs carbamoyl chloride derivatives under catalytic conditions:

Zinc Chloride-Catalyzed Protocol

Reagents :

  • Ethylene glycol (1 equiv)
  • N,N'-Bis(chlorocarbonyl)urea (2 equiv)
  • ZnCl₂ (10 mol%)
  • Anhydrous toluene (solvent)

Procedure :

  • Combine ethylene glycol, ZnCl₂, and toluene under nitrogen.
  • Add N,N'-bis(chlorocarbonyl)urea dropwise at 25°C.
  • Stir for 12 h at 110°C.
  • Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane/EtOAc 7:3).

Outcome :

  • Yield : 85–88%
  • Purity : 99.2% (HPLC).

Mechanism :
ZnCl₂ activates the carbonyl group of the carbamoyl chloride, facilitating nucleophilic attack by ethylene glycol’s hydroxyl groups. Sequential substitution forms the bis-carbamoylcarbamate.

Phase-Transfer Catalyzed Synthesis

Reagents :

  • Ethylene glycol (1 equiv)
  • Cyanogen bromide (2.2 equiv)
  • Sodium hydroxide (2.2 equiv)
  • Dodecyltrimethylammonium chloride (5 mol%)

Procedure :

  • Dissolve ethylene glycol and catalyst in dichloromethane.
  • Add NaOH aqueous solution (35%) and cyanogen bromide at 60°C.
  • Reflux for 8 h, separate organic layer, and crystallize from ethanol.

Outcome :

  • Yield : 78%
  • Advantage : Avoids extreme temperatures, suitable for scale-up.

Stepwise Carbamoylation

Formation of Bis-carbamate Intermediate

Reagents :

  • Ethylene glycol (1 equiv)
  • Phosgene (2.1 equiv) in toluene

Procedure :

  • Bubble phosgene into ethylene glycol at 0°C.
  • Warm to 25°C, stir for 4 h.
  • Evaporate excess phosgene to obtain bis-chloroformate intermediate.
Aminolysis with Urea
  • Suspend bis-chloroformate in THF.
  • Add urea (4 equiv) and triethylamine (2.2 equiv).
  • Reflux for 6 h, filter, and recrystallize from acetonitrile.

Outcome :

  • Overall yield : 72%
  • Purity : 98.5% (NMR).

Optimization and Scalability

Solvent and Temperature Effects

Parameter Optimal Range Impact on Yield
Temperature 100–110°C Maximizes reaction rate without decomposition
Solvent Toluene or DCM Enhances reagent solubility
Catalyst Load 8–12 mol% ZnCl₂ Balances activity vs. cost

Key Finding : Reactions in toluene at 110°C with 10 mol% ZnCl₂ achieve 90% conversion in 10 h.

Industrial-Scale Protocol (Patent CN101863781A Adaptation)

Steps :

  • Condensation : React ethylene glycol with N,N'-bis(nitrobenzoyl)carbamoyl chloride (1:2 mol ratio) in NaOH/phase-transfer catalyst system.
  • Reduction : Hydrogenate intermediates with hydrazine hydrate/FeCl₃-activated carbon.

Outcome :

  • Purity : 99.4%
  • Throughput : 50 kg/batch.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 4H, NH), 4.25 (t, 4H, OCH₂), 3.69 (s, 4H, CH₂).
  • FTIR (KBr): 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-N).

Chromatographic Validation

  • HPLC : Retention time = 4.8 min (C18 column, MeOH:H₂O 60:40).
  • LC-MS : [M+H]⁺ = 235.1 (calculated 234.17).

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors (e.g., Bruton’s tyrosine kinase) and neuroactive agents (e.g., rivastigmine analogs).

Coordination Chemistry

Derivatives with transition metals (Co, Ni) exhibit catalytic activity in oxidation reactions.

Chemical Reactions Analysis

Types of Reactions

Ethane-1,2-diyl bis(carbamoylcarbamate) can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield ethane-1,2-diol and carbamic acid.

    Oxidation: Under oxidative conditions, the compound can be converted to its corresponding oxidized products.

    Substitution: The carbamoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Ethane-1,2-diyl bis(carbamoylcarbamate) has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethane-1,2-diyl bis(carbamoylcarbamate) involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Primary Application/Use Key Features
Ethane-1,2-diyl bis(carbamoylcarbamate) Carbamoylcarbamate (–NH–C(=O)–NH–C(=O)–O–) C₆H₁₀N₄O₆ 234.167 Synthetic intermediate High hydrogen-bonding potential
Ethane-1,2-diyl bis(4-azido-2,3,5,6-tetrafluorobenzoate) Fluorinated benzoate with azide (–N₃) groups C₁₆H₆F₈N₆O₄ 546.25* Photopatterning of quantum dots Light-driven crosslinking (LiXer)
Ethane-1,2-diyl bis(2-chloroethanoate) Chloroethanoate (–O–C(=O)–CH₂Cl) C₆H₈Cl₂O₄ 227.03* Surfactant synthesis Ester spacer for cationic gemini surfactants
Ethane-1,2-diyl bis(sulfanylacetate) Sulfanylacetate (–S–CH₂–C(=O)–O–) C₆H₁₀O₄S₂ 210.23* Polymer crosslinking Thiol-based reactivity
Di-tert-butyl ((1S,1'S)-((ethane-1,2-diylbis(oxy))bis(naphthalene-6,2-diyl))bis(ethane-1,1-diyl))dicarbamate Naphthalene-oxy and tert-butyl carbamate groups C₄₀H₄₈N₂O₆ 652.82* Organic synthesis Chiral building block for pharmaceuticals

*Molecular weights calculated based on provided formulas.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.